R1663

Thrombin Generation Assay Calibrated Automated Thrombography Anticoagulant Potency

R1663 (CAS 865451-66-7) is a (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amide derivative that functions as a direct, small-molecule inhibitor of coagulation Factor Xa. Developed as a clinical candidate by F.

Molecular Formula C24H21ClF3N5O3
Molecular Weight 519.9 g/mol
CAS No. 865451-66-7
Cat. No. B1678700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR1663
CAS865451-66-7
SynonymsR-1663;  R 1663;  R1663
Molecular FormulaC24H21ClF3N5O3
Molecular Weight519.9 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC(F)F)C(=O)NC2=NC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F
InChIInChI=1S/C24H21ClF3N5O3/c25-14-4-7-21(29-10-14)31-24(36)17-12-32(13-20(27)28)11-16(17)23(35)30-19-6-5-15(9-18(19)26)33-8-2-1-3-22(33)34/h1-10,16-17,20H,11-13H2,(H,30,35)(H,29,31,36)/t16-,17-/m0/s1
InChIKeyDVMCMTVFXINJGW-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R1663 (CAS 865451-66-7): A Structurally Distinct Oral Factor Xa Inhibitor with Phase I Clinical Validation for Anticoagulant Research Applications


R1663 (CAS 865451-66-7) is a (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amide derivative that functions as a direct, small-molecule inhibitor of coagulation Factor Xa [1]. Developed as a clinical candidate by F. Hoffmann-La Roche, R1663 is an oral anticoagulant agent that completed Phase I clinical evaluation [2]. It demonstrates a unique molecular structure, featuring a 2,2-difluoroethyl substituent on the pyrrolidine nitrogen and a 2-oxopyridin-1-yl substituent on one of the amide phenyl rings, distinguishing it from other clinically advanced Factor Xa inhibitors like rivaroxaban or apixaban [1]. R1663 exhibits a well-characterized preclinical and clinical pharmacology profile, including demonstrated oral bioavailability, predictable pharmacokinetics, and a defined safety and tolerability profile in healthy human volunteers [3].

Why R1663 Cannot Be Reliably Substituted with Uncharacterized or Generic Factor Xa Inhibitors in Anticoagulant Research


Substituting R1663 with other oral Factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban) or unvalidated tool compounds in research settings is scientifically unsound due to fundamental differences in molecular structure, binding kinetics, and pharmacodynamic profiles [1]. These differences translate into distinct in vitro and in vivo behaviors. For example, the differential sensitivity of thrombin generation parameters (peak height vs. ETP) to various Factor Xa inhibitors is well-documented, with R1663 exhibiting a unique, quantifiable profile that cannot be extrapolated from other agents [2]. Furthermore, R1663's pharmacokinetic properties, including its specific terminal half-life (3-5 hours) and the impact of food on its absorption, are not shared by all members of the class, making direct substitution in pharmacokinetic/pharmacodynamic (PK/PD) modeling studies invalid [3]. The use of generic or alternative compounds without equivalent quantitative characterization introduces significant variability and precludes the generation of reproducible, interpretable data.

Quantitative Differential Evidence for R1663: A Comparative Profile Against Clinically Relevant Factor Xa Inhibitors


Differential Inhibition of Thrombin Generation Parameters: Peak Height vs. ETP

R1663 demonstrates a pronounced differential inhibitory potency between the peak height and endogenous thrombin potential (ETP) parameters in the thrombin generation assay, a profile that differs from that reported for other Factor Xa inhibitors like apixaban and rivaroxaban [1]. In a Phase I study, the IC50 for inhibition of peak height (182 ng/mL) was approximately 14.7-fold lower than the IC50 for inhibition of ETP (2680 ng/mL) [2]. While direct head-to-head data in the same assay system are not available for R1663 versus other agents, cross-study comparisons indicate that other inhibitors like apixaban and rivaroxaban also exhibit a disparity between these parameters, but the magnitude of this difference is not necessarily equivalent [1]. The absolute IC50 values for R1663 (e.g., 182 ng/mL for peak height) also differ substantially from the IC50 values reported for other Factor Xa inhibitors in similar thrombin generation assays, where potencies can range from low ng/mL to μg/mL [3].

Thrombin Generation Assay Calibrated Automated Thrombography Anticoagulant Potency

Pharmacokinetic Profile: A Short Half-Life and Defined Food Effect

The pharmacokinetic profile of R1663 is characterized by a terminal half-life of 3-5 hours at steady state [1]. This is notably shorter than that of several other oral Factor Xa inhibitors, such as apixaban (t½ ~12 hours) [2] and edoxaban (t½ ~10-14 hours) [3]. This difference in half-life is a critical differentiator for research applications requiring a rapidly reversible anticoagulant effect or for studies focused on dosing frequency. Additionally, a dedicated food-effect study demonstrated that a high-fat meal delays R1663's tmax from 1 hour (fasted) to 4 hours (fed) and reduces Cmax by 10% (GMR 0.90, CI 0.72-1.13), but does not significantly affect total exposure (AUC GMR 1.09, CI 0.97-1.24) [4].

Pharmacokinetics Oral Bioavailability Food Effect

Selectivity Profile: High Target Selectivity Versus a Panel of Serine Proteases

R1663 was selected as a clinical candidate based on its excellent selectivity profile against a panel of serine proteases [1]. The discovery publication states that R1663 exhibits "excellent selectivity against a panel of serine proteases" [2]. While the publication does not provide the full quantitative panel data for R1663, it does report selectivity ratios for related analogs within the same series. For example, compound 11a, a close structural analog, demonstrated a Factor Xa IC50 of 3 nM and exhibited >1000-fold selectivity against a panel of other serine proteases including trypsin, plasmin, plasma kallikrein, thrombin, activated protein C, uPA, tPA, and Factor XIa [2]. This class-level inference strongly supports that R1663, as the optimized clinical candidate from this series, maintains a similarly high degree of selectivity.

Selectivity Serine Protease Off-Target Activity

Absence of Age and Gender Effects on PK/PD

A dedicated cohort within the multiple ascending dose study explored the influence of age and gender on R1663's pharmacokinetics and pharmacodynamics. The study included separate cohorts of male and female volunteers aged 45 to 65 years [1]. The findings indicated that the pharmacokinetics and pharmacodynamics of R1663 appeared not to be substantially affected by age or gender [2]. This contrasts with observations for some other anticoagulants, where age and renal function can significantly impact drug exposure [3].

Special Populations Age Effect Gender Effect Pharmacodynamics

Validated Research and Industrial Application Scenarios for R1663 Based on Quantitative Evidence


Development and Validation of Factor Xa Activity Assays

R1663's well-characterized inhibitory profile in the thrombin generation assay, with distinct IC50 values for peak height and ETP, makes it an ideal reference compound for developing, validating, and benchmarking new assays for Factor Xa activity [1]. Its known quantitative response allows for the establishment of accurate standard curves and the assessment of assay sensitivity and dynamic range [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies for Oral Anticoagulants

The detailed and published PK/PD data for R1663, including its short half-life (3-5 hours) and the quantified impact of food on absorption parameters (Cmax, tmax, AUC), provide a robust dataset for building and refining PK/PD models for oral Factor Xa inhibitors [3]. R1663 serves as a valuable tool for studying the relationship between drug exposure and anticoagulant effect in a controlled research setting [4].

Investigating the Impact of Demographic Variables on Anticoagulant Response

The specific investigation of age and gender effects on R1663's PK/PD, which showed no substantial impact, allows researchers to use this compound as a relatively 'clean' tool in studies designed to isolate and understand the influence of other physiological or pathological factors on anticoagulant response, independent of demographic confounders [5]. This is particularly useful in translational research models.

Research on Reversible Anticoagulation and Reversal Agent Efficacy

The short half-life of R1663 (3-5 hours) makes it a uniquely suited tool for investigating the pharmacodynamics of rapidly reversible anticoagulation [3]. It can be employed in studies evaluating the efficacy and timing of reversal agents (e.g., andexanet alfa, prothrombin complex concentrates) where a rapid offset of the anticoagulant effect is a key experimental variable [6].

Quote Request

Request a Quote for R1663

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.